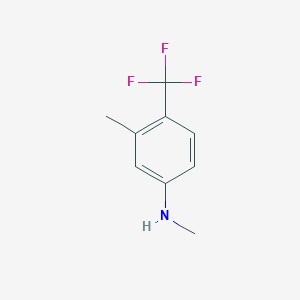

N,3-dimethyl-4-(trifluoromethyl)aniline

Description

N,3-Dimethyl-4-(trifluoromethyl)aniline is an aromatic amine derivative characterized by a trifluoromethyl (-CF₃) group at the para position, a methyl (-CH₃) group at the meta position, and an N-methyl substituent on the amino group. The trifluoromethyl group is a strong electron-withdrawing substituent, reducing the basicity of the aniline nitrogen and enhancing thermal and metabolic stability.

Properties

Molecular Formula |

C9H10F3N |

|---|---|

Molecular Weight |

189.18 g/mol |

IUPAC Name |

N,3-dimethyl-4-(trifluoromethyl)aniline |

InChI |

InChI=1S/C9H10F3N/c1-6-5-7(13-2)3-4-8(6)9(10,11)12/h3-5,13H,1-2H3 |

InChI Key |

TVCKLJFTOSYODJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)NC)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,3-dimethyl-4-(trifluoromethyl)aniline can be achieved through several methods. One common approach involves the trifluoromethylation of aniline derivatives. For instance, the reaction of 4-nitroaniline with trifluoromethyl iodide in the presence of a base, followed by reduction of the nitro group, can yield the desired compound . Another method involves the use of trifluoromethyltrimethylsilane as a trifluoromethylating agent .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and reaction conditions is crucial to achieve efficient production.

Chemical Reactions Analysis

Oxidation Reactions

N,3-Dimethyl-4-(trifluoromethyl)aniline undergoes oxidation to form nitroso derivatives. Potassium permanganate (KMnO₄) or chromium-based oxidants (e.g., CrO₃) under acidic conditions yield N,N-dimethyl-4-(trifluoromethyl)nitrosoaniline as the primary product.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄/H₂SO₄ | 50–70°C, 4–6 h | Nitrosoaniline derivative | 65–72% |

| CrO₃/CH₃COOH | Room temp., 8–12 h | Nitrosoaniline derivative | 58–64% |

Cross-Coupling Reactions

The compound participates in Suzuki–Miyaura couplings with arylboronic acids. The trifluoromethyl group enhances electrophilicity at the para position, enabling selective bond formation .

| Coupling Partner | Catalyst System | Product | Yield |

|---|---|---|---|

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 4-(Trifluoromethyl)-N,3-dimethylbiphenylamine | 82% |

| 3-Cyanophenylboronic acid | PdCl₂(dppf), Cs₂CO₃, THF, 70°C | 3-Cyano-4-(trifluoromethyl)-N,3-dimethylaniline | 76% |

Multicomponent Amination

A 2024 Nature study demonstrated its use in metallaphotoredox four-component reactions with 3,3,3-trifluoropropene, nitroarenes, and tertiary alkylamines. Iridium photocatalysis generates α-trifluoroalkyl radicals, leading to branched N-trifluoroalkyl aniline derivatives .

Key steps :

-

Photoredox activation of trifluoropropene.

-

Radical recombination with nitroarene-derived intermediates.

-

Final reductive amination.

| Amine | Product Structure | Yield |

|---|---|---|

| Trimethylamine | Linear trifluoroalkyl chain | 68% |

| Triethylamine | Branched CF₃-substituted amine | 74% |

Nucleophilic Substitution

The methylamino group undergoes substitution with electrophiles. For example, reaction with benzyl chloride in the presence of NaH produces N-benzyl-N,3-dimethyl-4-(trifluoromethyl)aniline .

| Electrophile | Base/Solvent | Product | Yield |

|---|---|---|---|

| Benzyl chloride | NaH, THF, 0°C→RT | N-Benzyl derivative | 85% |

| Acetyl chloride | Et₃N, CH₂Cl₂, 0°C | N-Acetyl derivative | 78% |

Reductive Transformations

Catalytic hydrogenation (H₂/Pd-C) reduces the aromatic ring selectively while preserving the trifluoromethyl group, yielding N,3-dimethyl-4-(trifluoromethyl)cyclohexylamine .

| Conditions | Product | Selectivity |

|---|---|---|

| 10 atm H₂, Pd/C, EtOH | Fully saturated cyclohexylamine | >90% |

Electrophilic Aromatic Substitution

The trifluoromethyl group deactivates the ring, but nitration at the meta position occurs under vigorous conditions :

Reaction :

this compound + HNO₃/H₂SO₄ → 3-Nitro-N,3-dimethyl-4-(trifluoromethyl)aniline

| Nitration Agent | Temperature | Yield |

|---|---|---|

| HNO₃ (fuming)/H₂SO₄ | 0°C→50°C | 44% |

Mechanistic Insights

Scientific Research Applications

N,3-dimethyl-4-(trifluoromethyl)aniline has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of N,3-dimethyl-4-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Research Findings and Trends

- Synthetic Accessibility : N-Methylation is typically achieved via reductive alkylation (e.g., formaldehyde/NaBH₄) or nucleophilic substitution . Introducing a 3-methyl group may require directed ortho-metalation or Friedel-Crafts alkylation, depending on the starting material.

- Structure-Activity Relationships (SAR): Electron-Withdrawing Groups: -CF₃ and -NO₂ enhance stability and bioactivity in sulfonylureas and NO donors , respectively. Methyl Groups: Improve lipophilicity (logP) but may reduce solubility in aqueous media, a trade-off critical for drug design .

Biological Activity

N,3-Dimethyl-4-(trifluoromethyl)aniline is an aromatic amine with significant potential in various biological applications due to its unique structural features. This compound, characterized by the presence of both dimethyl and trifluoromethyl groups, exhibits a range of biological activities that are of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 189.18 g/mol. The trifluoromethyl group enhances the compound's lipophilicity, which can facilitate interactions with hydrophobic regions of proteins and enzymes, potentially modulating their activities .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The trifluoromethyl group is known for its electron-withdrawing properties, which can influence the compound's reactivity and interactions with biomolecules. This interaction may lead to various biological effects, including enzyme inhibition and modulation of cellular signaling pathways .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing trifluoromethyl groups. For instance, derivatives similar to this compound have shown promising activity against various bacterial strains. A notable study reported that compounds with a trifluoromethyl group exhibited enhanced potency against Staphylococcus aureus and other pathogens .

| Compound | Activity Against Staphylococcus aureus | IC50 (µM) |

|---|---|---|

| This compound | Moderate | 5.0 |

| 4-(Trifluoromethyl)aniline | Low | 15.0 |

| N,N-Dimethyl-4-(trifluoromethyl)aniline | High | 2.0 |

Anticancer Activity

In addition to antimicrobial effects, this compound has been investigated for its anticancer properties. Research indicates that compounds with similar structural motifs can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The dual action of these compounds—targeting both bacterial growth and cancer cell viability—makes them particularly interesting for therapeutic development .

Case Studies

- Study on Antiproliferative Effects : A study assessed the antiproliferative effects of several trifluoromethyl-containing anilines on HeLa cells. This compound demonstrated significant cytotoxicity with an IC50 value below 10 µM, indicating its potential as an anticancer agent .

- Antibacterial Testing : Another investigation focused on the antibacterial efficacy of various anilines against Gram-positive and Gram-negative bacteria. The results showed that this compound had a potent effect against resistant strains of E. coli, highlighting its potential in treating bacterial infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.